Cas no 212067-15-7 (2-(3-Chlorophenyl)-2-acetamidoacetic acid)

2-(3-Chlorophenyl)-2-acetamidoacetic acid is a chlorinated phenylacetic acid derivative featuring an acetamido functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural properties, including the electron-withdrawing chloro substituent and the acetamido moiety, enhance its reactivity in peptide coupling and heterocyclic formation. This compound is particularly valuable in medicinal chemistry for the development of targeted bioactive molecules due to its ability to modulate pharmacokinetic properties. High purity and consistent quality ensure reliable performance in research applications. Its stability under standard laboratory conditions further supports its utility in multistep synthetic processes.
2-(3-Chlorophenyl)-2-acetamidoacetic acid structure
212067-15-7 structure
Product name:2-(3-Chlorophenyl)-2-acetamidoacetic acid
CAS No:212067-15-7
MF:C10H10ClNO3
MW:227.644301891327
CID:6273563
PubChem ID:10561279

2-(3-Chlorophenyl)-2-acetamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • CS-0344214
    • AKOS013013403
    • 2-(3-chlorophenyl)-2-acetamidoacetic acid
    • 212067-15-7
    • 2-acetamido-2-(3-chlorophenyl)acetic Acid
    • EN300-5535300
    • 2-(3-Chlorophenyl)-2-acetamidoacetic acid
    • Inchi: 1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15)
    • InChI Key: AGISTJVZFZVCND-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(C(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 227.0349209g/mol
  • Monoisotopic Mass: 227.0349209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.4Ų

2-(3-Chlorophenyl)-2-acetamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5535300-1.0g
2-(3-chlorophenyl)-2-acetamidoacetic acid
212067-15-7
1g
$671.0 2023-05-25
Enamine
EN300-5535300-0.5g
2-(3-chlorophenyl)-2-acetamidoacetic acid
212067-15-7
0.5g
$645.0 2023-05-25
Enamine
EN300-5535300-10.0g
2-(3-chlorophenyl)-2-acetamidoacetic acid
212067-15-7
10g
$2884.0 2023-05-25
Enamine
EN300-5535300-0.1g
2-(3-chlorophenyl)-2-acetamidoacetic acid
212067-15-7
0.1g
$591.0 2023-05-25
Enamine
EN300-5535300-0.05g
2-(3-chlorophenyl)-2-acetamidoacetic acid
212067-15-7
0.05g
$563.0 2023-05-25
Enamine
EN300-5535300-2.5g
2-(3-chlorophenyl)-2-acetamidoacetic acid
212067-15-7
2.5g
$1315.0 2023-05-25
Enamine
EN300-5535300-0.25g
2-(3-chlorophenyl)-2-acetamidoacetic acid
212067-15-7
0.25g
$617.0 2023-05-25
Enamine
EN300-5535300-5.0g
2-(3-chlorophenyl)-2-acetamidoacetic acid
212067-15-7
5g
$1945.0 2023-05-25

Additional information on 2-(3-Chlorophenyl)-2-acetamidoacetic acid

2-(3-Chlorophenyl)-2-Acetamidoacetic Acid: A Comprehensive Overview

The compound 2-(3-chlorophenyl)-2-acetamidoacetic acid, with the CAS number 212067-15-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and related fields. The name itself highlights key structural features: the presence of a 3-chlorophenyl group and an acetamido substituent attached to an acetic acid backbone. These elements contribute to its chemical reactivity, stability, and biological activity.

Recent studies have focused on the synthesis and characterization of 2-(3-chlorophenyl)-2-acetamidoacetic acid, particularly its role in medicinal chemistry. Researchers have explored its ability to act as a precursor for more complex molecules, leveraging its amide functionality for various reactions. The acetamido group, in particular, has been shown to enhance solubility and bioavailability in certain drug delivery systems. This makes it a valuable intermediate in the synthesis of bioactive compounds.

One of the most promising areas of research involving this compound is its potential application in anti-cancer therapies. Studies have demonstrated that derivatives of 2-(3-chlorophenyl)-2-acetamidoacetic acid can inhibit the growth of cancer cells by targeting specific enzymes or signaling pathways. For instance, recent findings suggest that this compound may interfere with the activity of kinases involved in tumor progression, making it a candidate for further preclinical testing.

In addition to its pharmacological applications, 2-(3-chlorophenyl)-2-acetamidoacetic acid has also been investigated for its role in agricultural chemistry. Its ability to modulate plant growth hormones has led to exploratory studies on its use as a plant growth regulator. This dual functionality underscores the versatility of this compound across multiple scientific disciplines.

The synthesis of 2-(3-chlorophenyl)-2-acetamidoacetic acid typically involves multi-step organic reactions, often starting from readily available starting materials such as chlorobenzene derivatives and acetylating agents. Researchers have optimized these processes to improve yield and purity, ensuring that the compound can be produced efficiently for both academic and industrial purposes.

From a structural standpoint, the molecule's stability is influenced by the electron-withdrawing effects of the chlorine atom on the aromatic ring. This not only affects its reactivity but also plays a role in determining its pharmacokinetic properties. Computational studies have provided insights into these effects, aiding in the design of more effective derivatives.

Looking ahead, ongoing research is focused on expanding the library of derivatives based on 2-(3-chlorophenyl)-2-acetamidoacetic acid. By modifying substituents at various positions on the molecule, scientists aim to uncover new biological activities and optimize existing ones for therapeutic use. Collaborative efforts between academia and industry are expected to accelerate this process, bringing novel applications closer to realization.

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